![molecular formula C14H15ClN2OS B2936659 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone CAS No. 851803-81-1](/img/structure/B2936659.png)
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group with its attached chlorine atom and thioether linkage would add significant steric bulk, while the imidazole ring would introduce a degree of polarity. The cyclopropyl group and methanone group would also contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom on the benzyl group could be substituted with another group in a nucleophilic substitution reaction. The imidazole ring could potentially act as a base or nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the nonpolar benzyl and cyclopropyl groups would likely make the compound somewhat soluble in both polar and nonpolar solvents .Scientific Research Applications
(2−((2−chlorobenzyl)thio)−4,5−dihydro−1H−imidazol−1−yl)(cyclopropyl)methanone (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone (2−((2−chlorobenzyl)thio)−4,5−dihydro−1H−imidazol−1−yl)(cyclopropyl)methanone
, also known as2−{[(2−chlorophenyl)methyl]sulfanyl}−1−cyclopropanecarbonyl−4,5−dihydro−1H−imidazole 2-\{[(2-chlorophenyl)methyl]sulfanyl\}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole 2−{[(2−chlorophenyl)methyl]sulfanyl}−1−cyclopropanecarbonyl−4,5−dihydro−1H−imidazole
, focusing on unique applications in various fields: . The anti-H. pylori activity is significant because it offers a potential alternative to standard drugs like metronidazole, especially in the face of rising drug resistance.Pharmaceutical Testing
The structural analogs of this compound are used in pharmaceutical testing as high-quality reference standards. These standards are crucial for ensuring the accuracy and reliability of pharmaceutical research and development .
Synthesis of Thiadiazoles
The compound’s structural framework is utilized in the synthesis of thiadiazoles, which are a class of compounds with a wide range of biological activities. This application is particularly relevant in medicinal chemistry, where new therapeutic agents are constantly being sought .
Development of Antimicrobial Agents
The thioether moiety present in the compound is a functional group often found in antimicrobial agents. Research into such compounds can lead to the development of new drugs that combat microbial resistance .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity . Helicobacter pylori is a Gram-negative bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
It’s known that the compound has been synthesized and evaluated against helicobacter pylori
Result of Action
It’s known that the compound has been synthesized and evaluated against helicobacter pylori . The compound exhibited strong anti-Helicobacter pylori activity at a concentration of 8–32 μg/disc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-12-4-2-1-3-11(12)9-19-14-16-7-8-17(14)13(18)10-5-6-10/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYGDYIBQSSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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